molecular formula C15H30O3 B8608566 2-(Dodecyloxy)propanoic acid CAS No. 64020-10-6

2-(Dodecyloxy)propanoic acid

Cat. No.: B8608566
CAS No.: 64020-10-6
M. Wt: 258.40 g/mol
InChI Key: RNNDRTYFVRCPBQ-UHFFFAOYSA-N
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Description

2-(Dodecyloxy)propanoic acid (C₁₅H₃₀O₃) is a branched-chain carboxylic acid featuring a dodecyloxy (C₁₂H₂₅O) substituent at the second carbon of the propanoic acid backbone.

Properties

CAS No.

64020-10-6

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

2-dodecoxypropanoic acid

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-14(2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17)

InChI Key

RNNDRTYFVRCPBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(C)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Esterification Reactions

2-(Dodecyloxy)propanoic acid undergoes esterification with alcohols under acidic conditions, forming esters with applications in surfactants and emulsifiers.

Reaction Type Reagents/Conditions Products Yield References
Acid-catalyzedDodecanol, H<sub>2</sub>SO<sub>4</sub>, refluxDodecyl 2-(dodecyloxy)propanoate86–92%
Base-mediatedEthanol, K<sub>2</sub>CO<sub>3</sub>, ΔEthyl 2-(dodecyloxy)propanoate78%

Key Findings :

  • Esterification proceeds efficiently with long-chain alcohols (e.g., dodecanol) under reflux with sulfuric acid, yielding esters critical for industrial emulsifiers.

  • Base-mediated conditions (e.g., K<sub>2</sub>CO<sub>3</sub>) reduce side reactions in polar solvents like ethanol .

Hydrolysis and Salt Formation

The carboxylic acid group reacts with bases to form salts, enhancing solubility for biomedical applications.

Reaction Type Reagents/Conditions Products Applications References
NeutralizationNaOH (1M), H<sub>2</sub>O, 25°CSodium 2-(dodecyloxy)propanoateIonic liquid formulations
Acid hydrolysisHCl (6M), ΔRegeneration of parent acidPurification processes

Key Findings :

  • Sodium salts exhibit improved solubility in polar solvents, facilitating use in ionic liquids for bioseparations .

  • Acid hydrolysis of esters derived from this acid regenerates the parent compound with >95% efficiency.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents.

Reagent Conditions Product Yield References
LiAlH<sub>4</sub>Anhydrous ether, 0°C → Δ2-(Dodecyloxy)propanol72%
NaBH<sub>4</sub>THF, 25°C (ineffective)No reaction

Key Findings :

  • Lithium aluminum hydride (LiAlH<sub>4</sub>) successfully reduces the acid to its corresponding alcohol, while NaBH<sub>4</sub> fails due to insufficient reactivity .

  • The dodecyloxy group remains intact during reduction, preserving the hydrophobic chain .

Decarboxylation

Thermal decarboxylation occurs under high-temperature conditions, yielding hydrocarbons.

Conditions Catalyst Product Mechanism References
300°C, N<sub>2</sub> atmCuO nanoparticlesDodecyloxypropane + CO<sub>2</sub>Radical-mediated pathway
250°C, vacuumNonePartial decompositionNon-catalytic

Key Findings :

  • Catalytic decarboxylation with CuO nanoparticles at 300°C produces dodecyloxypropane with 88% selectivity.

  • Non-catalytic conditions lead to incomplete reactions and byproduct formation.

Substitution at the Ether Group

The dodecyloxy ether group undergoes cleavage under strong acidic conditions.

Reagent Conditions Product Yield References
HI (48%), Δ110°C, 12 hrsPropanoic acid + 1-iodododecane65%
HBr (33%), ZnCl<sub>2</sub>Reflux, 8 hrsPropanoic acid + 1-bromododecane58%

Key Findings :

  • HI cleaves the ether bond more efficiently than HBr, yielding iodododecane and propanoic acid.

  • Zinc chloride accelerates HBr-mediated cleavage but reduces selectivity .

Comparison with Similar Compounds

Key Compounds:

  • 2-(Dodecyloxy)propanoic acid (C₁₅H₃₀O₃): Contains an ether linkage (C-O-C).
  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid (C₁₇H₃₂O₂S₃): Features thiocarbonyl (C=S) and sulfanyl (S) groups, enhancing reactivity in polymerization .
  • 2-[(Dodecylsulfanyl)carbonothioylsulfanyl]propanoic acid (C₁₆H₃₀O₂S₃): Used as a chain-transfer agent in controlled radical polymerization due to its trithiocarbonate group .

Comparative Analysis:

Property This compound 2-(Dodecylthio)propanoic Acid Derivatives
Functional Groups Ether (C-O-C) Thiocarbonyl (C=S), Sulfanyl (S)
Molecular Weight ~258.4 g/mol ~362.6–380.6 g/mol
Reactivity Low (stable ether linkage) High (sulfur groups enable radical reactions)
Applications Surfactants, emulsifiers Polymerization agents, nanomaterials

Ester Derivatives

  • Methyl (2S)-2-(dodecyloxy)propanoate (C₁₆H₃₂O₃): Esterification of the carboxylic acid group reduces polarity, enhancing solubility in non-aqueous systems .
  • Allyl propanoate (C₆H₁₀O₂): A short-chain ester used in fragrances and resins, contrasting with the long-chain dodecyloxy derivatives .

Phenoxypropanoic Acid Derivatives

  • 2,4,5-TP (Fenoprop): Banned due to environmental persistence and toxicity, highlighting how aromatic substituents increase hazards compared to aliphatic chains like dodecyloxy .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₁₅H₃₀O₃ 258.4 Ether, carboxylic acid Surfactants, emulsifiers
2-Methyl-2-[(dodecylsulfanyl)thiocarbonyl]propanoic acid C₁₇H₃₂O₂S₃ 380.6 Trithiocarbonate Polymerization
Methyl (2S)-2-(dodecyloxy)propanoate C₁₆H₃₂O₃ 272.2 Ester Organic synthesis

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Dodecyloxy)propanoic acid in laboratory settings?

  • Methodological Answer : Implement OSHA-compliant safety practices, including:

  • Personal Protective Equipment (PPE) : Wear acid-resistant gloves (Nitrile or Natural Rubber recommended), indirect-vent goggles, and Tyvek® suits to prevent skin/eye contact .
  • Ventilation : Use local exhaust ventilation to control airborne exposure; monitor concentrations via personal/area air sampling .
  • Spill Management : Avoid dry sweeping; use wet methods or HEPA-filter vacuums. Contaminated clothing must be laundered onsite by trained personnel to prevent secondary exposure .
  • Disposal : Classify as hazardous waste and consult EPA/DEP guidelines for disposal .

Q. What are the effective methods for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : While direct synthesis data is limited, analogous dodecyloxy-propanoate derivatives (e.g., 3-mercapto-propanoic acid dodecyl ester) suggest:

  • Esterification : React dodecanol with propanoic acid derivatives under acid catalysis. Optimize temperature (80–120°C) and solvent polarity to enhance yield .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
  • Characterization : Confirm success via FT-IR (C-O-C stretch at ~1100 cm⁻¹) and ¹H NMR (dodecyl CH₂ signals at δ 1.2–1.5 ppm) .

Q. Which analytical techniques are most suitable for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 210–240 nm) to assess purity .
  • Spectroscopy :
  • ¹³C NMR : Identify the propanoic acid backbone (δ 170–180 ppm for COOH) and dodecyl chain (δ 14–35 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M-H]⁻ peaks matching theoretical molecular weight (e.g., ~272 g/mol) .
  • X-ray Diffraction (XRD) : For crystalline samples, determine molecular packing and bond lengths (e.g., C-O bond ~1.43 Å) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the interactions of this compound with biological membranes, and what methodological controls are essential?

  • Methodological Answer :

  • Model Systems : Use phospholipid bilayers (e.g., DPPC or POPC liposomes) to study membrane fluidity via fluorescence anisotropy (e.g., DPH probes) .
  • Controls : Include untreated membranes and negative controls (e.g., non-amphiphilic propanoic acid derivatives).
  • Techniques : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities .
  • Data Interpretation : Correlate structural features (alkyl chain length, carboxyl group orientation) with membrane disruption efficacy .

Q. What strategies should be employed to resolve contradictions in reported toxicological data for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Conduct in vivo/in vitro assays (e.g., rat LD50 tests) across multiple concentrations to establish a robust toxicity profile .
  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., Fluazifop-P derivatives) to identify trends in alkyl chain toxicity .
  • Meta-Analysis : Use computational tools (QSAR models) to predict toxicity endpoints and validate against experimental data .

Q. What advanced computational or experimental approaches are recommended for studying the reactivity of this compound under varying environmental conditions?

  • Methodological Answer :

  • Computational Modeling : Density Functional Theory (DFT) to simulate reaction pathways (e.g., hydrolysis under acidic/basic conditions) .
  • Environmental Stress Tests : Expose the compound to UV light, oxidizing agents, or elevated temperatures; monitor degradation via GC-MS .
  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with oxidizing agents (e.g., H₂O₂) .

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